molecular formula C6H4ClF3 B14312654 3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene CAS No. 114589-03-6

3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene

Cat. No.: B14312654
CAS No.: 114589-03-6
M. Wt: 168.54 g/mol
InChI Key: HGVCBPCECLQBAL-UHFFFAOYSA-N
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Description

3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene is an organic compound characterized by a cyclohexadiene ring with chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene typically involves the halogenation of cyclohexadiene derivatives. One common method includes the addition of chlorine and fluorine atoms to the cyclohexadiene ring through electrophilic halogenation reactions. The reaction conditions often involve the use of halogenating agents such as chlorine gas and hydrogen fluoride under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine gas, hydrogen fluoride), nucleophiles (e.g., hydroxide ions, amines), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic addition reactions may yield dihalogenated cyclohexadiene derivatives, while nucleophilic substitution reactions can produce various substituted cyclohexadiene compounds .

Scientific Research Applications

3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and reaction mechanisms.

    Medicine: The compound’s derivatives are explored for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved include the formation of carbocation intermediates and resonance stabilization of reaction products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene include:

Properties

CAS No.

114589-03-6

Molecular Formula

C6H4ClF3

Molecular Weight

168.54 g/mol

IUPAC Name

3-chloro-3,6,6-trifluorocyclohexa-1,4-diene

InChI

InChI=1S/C6H4ClF3/c7-5(8)1-3-6(9,10)4-2-5/h1-4H

InChI Key

HGVCBPCECLQBAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=CC1(F)F)(F)Cl

Origin of Product

United States

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